molecular formula C48H60Cl2N3O12P B11929433 JOE phosphoramidite, 5-isomer

JOE phosphoramidite, 5-isomer

Cat. No.: B11929433
M. Wt: 972.9 g/mol
InChI Key: NTHFRWWLZTWSML-UHFFFAOYSA-N
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Description

JOE phosphoramidite, 5-isomer, is a xanthene dye and a fluorescein derivative. It possesses two chloro and two methoxy substituents. This fluorophore is widely used as a label for oligonucleotides due to its absorption and emission spectra, which are located between the FAM and TAMRA channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JOE phosphoramidite, 5-isomer, involves the introduction of the JOE dye into oligonucleotides using phosphoramidite chemistry. The fluorophore can be introduced into oligonucleotides through standard coupling conditions identical to normal nucleobases. The coupling is typically performed in acetonitrile as a diluent .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H, 31P), HPLC-MS (95%), and functional testing to ensure the purity and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions

JOE phosphoramidite, 5-isomer, primarily undergoes substitution reactions during its incorporation into oligonucleotides. It tolerates standard ammonium deblock conditions, making it suitable for various oligonucleotide synthesis protocols .

Common Reagents and Conditions

    Diluent: Acetonitrile

    Coupling Conditions: Standard coupling, identical to normal nucleobases

    Cleavage Conditions: Ammonia, 2 hours at room temperature

    Deprotection Conditions: Identical to protected nucleobases

Major Products

The major product formed from these reactions is the JOE-labeled oligonucleotide, which exhibits bright green fluorescence with an excitation maximum at 533 nm and an emission maximum at 554 nm .

Scientific Research Applications

Synthesis of JOE Phosphoramidite

The synthesis of JOE phosphoramidite involves several steps that ensure the retention of its fluorescent properties while allowing for functionalization suitable for incorporation into nucleic acids. The general process includes:

  • Preparation of Precursors : Starting materials are prepared through chemical reactions that yield the necessary intermediates.
  • Formation of Phosphoramidite : The key step involves the reaction of the xanthene derivative with phosphorous oxychloride to form the phosphoramidite.
  • Purification : The synthesized compound is purified using chromatographic techniques to isolate the desired isomer .

Scientific Research Applications

JOE phosphoramidite is primarily used for labeling oligonucleotides in various molecular biology applications:

  • Oligonucleotide Labeling : It serves as a fluorescent label in oligonucleotide synthesis, enhancing detection capabilities in assays such as real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH) .
  • Fluorescence-Based Assays : Due to its strong fluorescence signal, JOE phosphoramidite is employed in assays that require sensitive detection of nucleic acids within complex biological samples .
  • Multiplexing Applications : Its narrow emission spectrum reduces overlap with other dyes, making it ideal for multiplexing experiments where multiple targets are detected simultaneously .

Case Studies

Several studies illustrate the practical applications of JOE phosphoramidite:

  • Real-Time PCR : A study demonstrated the incorporation of JOE-labeled oligonucleotides in real-time PCR assays, showing enhanced sensitivity and specificity for target DNA detection .
  • Fluorescence In Situ Hybridization (FISH) : Research indicated that oligonucleotides labeled with JOE could effectively hybridize with complementary sequences, allowing precise visualization of nucleic acids within cells.
  • Binding Affinity Studies : Investigations into the binding affinities of JOE-labeled oligonucleotides revealed insights into their kinetics and stability in biological systems, crucial for understanding gene expression regulation .

Performance Metrics

The performance metrics of JOE phosphoramidite-labeled oligonucleotides are summarized in the following table:

PropertyValue
Absorption Maximum533 nm
Emission Maximum554 nm
Molar Absorptivity (ε\varepsilon )75,000 L·mol⁻¹·cm⁻¹
Quantum Yield0.61
Stability Across pH LevelsHigh

Mechanism of Action

The mechanism of action of JOE phosphoramidite, 5-isomer, involves its incorporation into oligonucleotides, where it acts as a fluorescent label. The JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) exhibits bright green fluorescence, which is easily detectable. This property enables the creation of highly sensitive fluorescence-based assays and probes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JOE phosphoramidite, 5-isomer, is unique due to its specific absorption and emission spectra, which are located between those of FAM and TAMRA. This makes it particularly useful for multiplexing applications where multiple fluorescent labels are required .

Biological Activity

JOE phosphoramidite, 5-isomer, is a specialized chemical compound primarily utilized in the synthesis of oligonucleotides. This compound is a derivative of fluorescein, characterized by its unique structure containing two chloro and two methoxy substituents. Its molecular formula is C₄₈H₆₀Cl₂N₃O₁₂P, with a molecular weight of 972.88 g/mol. The compound exhibits significant fluorescence properties, making it an effective label for nucleic acid applications.

Fluorescence Properties

JOE phosphoramidite has specific optical characteristics that make it suitable for various biological assays:

  • Absorption Maximum : 533 nm
  • Emission Maximum : 554 nm
  • Molar Absorptivity (ε) : 75,000 L·mol⁻¹·cm⁻¹
  • Fluorescence Quantum Yield : 0.61

These properties indicate that JOE phosphoramidite is highly efficient as a fluorophore in biochemical assays, particularly in nucleic acid detection methods such as real-time polymerase chain reaction (PCR) and fluorescence in situ hybridization (FISH) .

The biological activity of JOE phosphoramidite largely stems from its role in oligonucleotide synthesis. The coupling process involves the activation of the phosphoramidite group to facilitate the formation of phosphodiester bonds between nucleotides. This is crucial for constructing labeled oligonucleotides that can be utilized in various molecular biology applications. The compound tolerates standard deprotection and cleavage conditions used for nucleobases, allowing for its incorporation into DNA or RNA strands .

Interaction Studies

Research indicates that oligonucleotides labeled with JOE can effectively hybridize with complementary sequences. This ability allows for precise detection and quantification of target nucleic acids. Interactions are typically assessed through fluorescence measurements, providing insights into binding affinities and kinetics .

Comparative Analysis with Other Fluorophores

JOE phosphoramidite is often compared with other fluorescent dyes used in nucleic acid labeling. Below is a table summarizing some notable examples:

Compound NameStructure TypeUnique Features
FAM (6-Carboxyfluorescein)Fluorescein derivativeCommonly used; strong fluorescence; versatile
TAMRA (Tetramethylrhodamine)Rhodamine derivativeRed-shifted emission; high quantum yield
Cy3Cyanine dyeBright fluorescence; excellent photostability
Cy5Cyanine dyeNear-infrared emission; low background noise
This compound Xanthene dyeIntermediate spectral properties; effective for multiplex detection

Q & A

Basic Research Questions

Q. What are the spectral properties of JOE phosphoramidite, 5-isomer, and how do they compare to other xanthene dyes?

this compound exhibits absorption and emission maxima positioned between those of FAM (fluorescein) and TAMRA (tetramethylrhodamine). This intermediate spectral range allows it to serve as a distinct fluorescent marker in multiplexed assays, avoiding overlap with common dyes. Its excitation/emission profiles should be validated using UV-Vis spectroscopy and fluorescence spectrometry during experimental design to ensure compatibility with detection systems .

Q. How is this compound synthesized and purified to ensure isomer purity?

Synthesis begins with silylation of 5-iodo-2'-deoxyuridine derivatives, followed by nucleophilic substitution using NaH/n-BuLi and diphenylditelluride. Critical optimization involves increasing THF solvent concentration to 0.15–0.18 M to suppress formation of the 6-isomer byproduct. Purification employs tetrabutylammonium fluoride (TBAF) in THF for desilylation, yielding the 5-isomer. Challenges include inseparable regioisomers, addressed through iterative solvent condition testing .

Q. Why is isomer purity critical for JOE phosphoramidite in oligonucleotide synthesis?

The 5-isomer’s regiospecificity ensures precise fluorescent labeling at the 5'-position, avoiding off-target modifications. Impurities like the 6-isomer can lead to aberrant probe behavior, such as reduced hybridization efficiency or fluorescence quenching. Purity is validated via HPLC (>95%) and mass spectrometry, with isotopic patterns confirming tellurium incorporation in derivatives .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in solid-phase oligonucleotide synthesis?

Coupling efficiency depends on solvent choice and phosphoramidite stability. While THF reduces 6-isomer formation, it slows reaction kinetics compared to acetonitrile (MeCN), increasing shortmer production. To balance isomer purity and yield:

  • Use 0.15 M THF for phosphoramidite activation.
  • Add antioxidants like BHT to mitigate oxidation without affecting coupling rates.
  • Monitor stepwise yields via trityl assays and adjust coupling times empirically .

Q. What are common byproducts during JOE phosphoramidite synthesis, and how are they mitigated?

Key byproducts include:

  • 6-isomer : Reduced via high THF concentration (0.15–0.18 M) during synthesis.
  • Reduced tellurium derivatives (e.g., compound 8) : Minimized by controlling reaction stoichiometry and avoiding excess reducing agents. Mitigation strategies:
  • Iterative column chromatography under slow elution conditions.
  • Post-synthesis HPLC purification with C18 reverse-phase columns .

Q. How is the incorporation of this compound validated in fluorescent probes?

Validation involves:

  • Mass spectrometry (MS) : Detect characteristic isotopic patterns (e.g., tellurium isotopes at m/z 128, 130).
  • HPLC analysis : Confirm single-peak elution for isomer purity.
  • Fluorescence quenching assays : Compare labeled vs. unlabeled oligonucleotides to verify dye functionality.
  • MALDI-TOF : Assess molecular weight consistency with theoretical values .

Q. Methodological Considerations

Q. What solvent systems are recommended for handling this compound?

  • Storage : Dissolve in anhydrous acetonitrile (MeCN) at -20°C to prevent hydrolysis.
  • Reaction : Use THF for coupling steps to minimize isomerization, but pre-dry solvents over molecular sieves to eliminate peroxides, which degrade phosphoramidites .

Q. How does this compound perform in multiplexed fluorescence applications?

JOE’s emission (~548 nm) bridges FAM (~520 nm) and TAMRA (~580 nm), enabling simultaneous detection in qPCR or FISH. Design experiments using filter sets with narrow bandwidths (e.g., 530/30 nm for JOE) to minimize cross-talk. Validate spectral overlap using fluorescence resonance energy transfer (FRET) controls .

Properties

Molecular Formula

C48H60Cl2N3O12P

Molecular Weight

972.9 g/mol

IUPAC Name

[4',5'-dichloro-5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-31-30(24-29)43(55)65-48(31)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54)

InChI Key

NTHFRWWLZTWSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OC2=O)OCCC#N

Origin of Product

United States

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